molecular formula C15H16N6O B2666901 (E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-96-8

(E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No. B2666901
CAS RN: 328020-96-8
M. Wt: 296.334
InChI Key: MAMKTMSXVWCTJR-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazolobenzodiazepines in Neuroscience

Triazolobenzodiazepines and similar triazolo compounds have been studied for their effects on the central nervous system, particularly regarding their pro- and anti-convulsant actions, as well as their potential in modifying benzodiazepine receptor activity. These studies contribute to our understanding of GABAergic modulation and its therapeutic implications in conditions like epilepsy, anxiety, and sleep disorders.

  • Pro- and Anti-Convulsant Actions : Certain triazolobenzodiazepines have demonstrated both proconvulsant and anticonvulsant effects, depending on the dosage and the type of seizure models used in experiments. This duality in action underscores the complex role of benzodiazepine receptors in modulating neuronal excitability and offers insights into designing compounds with targeted therapeutic effects while minimizing side effects (S. File & L. Wilks, 1985).

  • Sleep and Sedation : Research on triazolam, a member of the triazolobenzodiazepine family, has explored its impact on sleep architecture and its potential for treating sleep disorders. These studies have provided evidence on how different dosages and formulations can be optimized to enhance sleep quality while minimizing the risk of dependency and side effects (M. Bonnet, J. Dexter, & D. Arand, 1990).

  • Receptor Selectivity and Pharmacokinetics : The investigation into the selectivity of triazolobenzodiazepines for specific GABA(A) receptor subtypes has significant implications for developing safer anxiolytic and hypnotic medications. By targeting specific receptor subtypes, it's possible to harness the therapeutic benefits of benzodiazepines while reducing adverse effects, such as sedation and dependency potential. Research into compounds like flubromazolam has shed light on the pharmacokinetics, detectability, and receptor occupancy of these molecules, providing a foundation for the development of novel anxiolytic and hypnotic agents (L. Huppertz, Bjoern Moosmann, & V. Auwärter, 2018).

properties

IUPAC Name

8-[(E)-benzylideneamino]-6-tert-butyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-15(2,3)12-13(22)21(14-18-16-10-20(14)19-12)17-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKTMSXVWCTJR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.